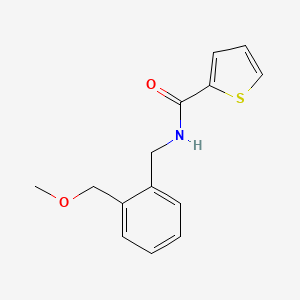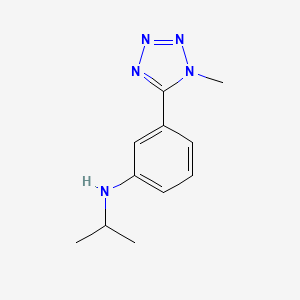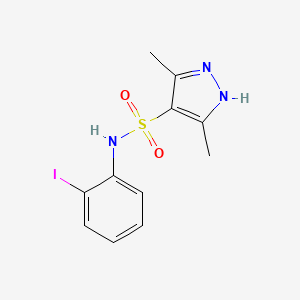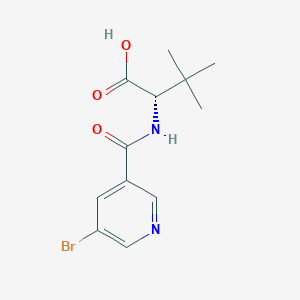
n-(3-(Cyclohexyloxy)propyl)isobutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(3-(Cyclohexyloxy)propyl)isobutyramide is an organic compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol . This compound is characterized by the presence of a cyclohexyloxy group attached to a propyl chain, which is further connected to an isobutyramide moiety. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(Cyclohexyloxy)propyl)isobutyramide typically involves the reaction of cyclohexanol with 3-chloropropylamine to form 3-(cyclohexyloxy)propylamine. This intermediate is then reacted with isobutyryl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
n-(3-(Cyclohexyloxy)propyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isobutyramide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
n-(3-(Cyclohexyloxy)propyl)isobutyramide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of n-(3-(Cyclohexyloxy)propyl)isobutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isobutyramide: A simpler analog without the cyclohexyloxypropyl group.
Cyclohexyloxypropylamine: Lacks the isobutyramide moiety.
N-propylisobutyramide: Similar structure but with a propyl group instead of cyclohexyloxypropyl.
Uniqueness
n-(3-(Cyclohexyloxy)propyl)isobutyramide is unique due to the presence of both the cyclohexyloxy and isobutyramide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications.
Propriétés
Formule moléculaire |
C13H25NO2 |
|---|---|
Poids moléculaire |
227.34 g/mol |
Nom IUPAC |
N-(3-cyclohexyloxypropyl)-2-methylpropanamide |
InChI |
InChI=1S/C13H25NO2/c1-11(2)13(15)14-9-6-10-16-12-7-4-3-5-8-12/h11-12H,3-10H2,1-2H3,(H,14,15) |
Clé InChI |
UDTNVFIMZSIPLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)NCCCOC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



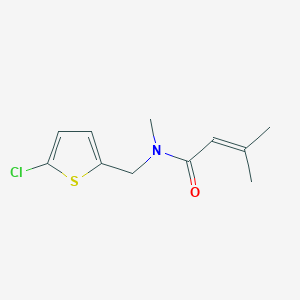
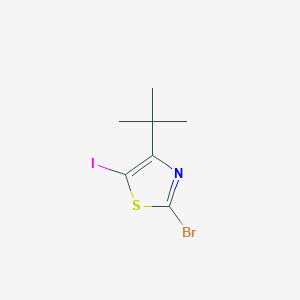
![6-Ethynyl-1H-benzo[d][1,2,3]triazole](/img/structure/B14909638.png)
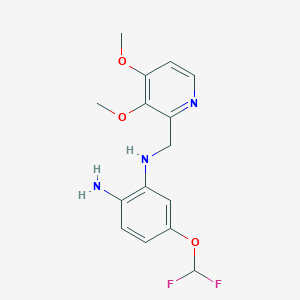

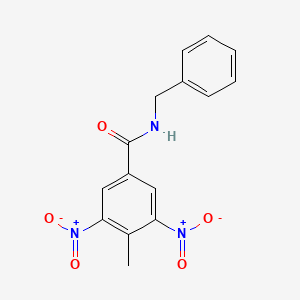
![N-(2,5-dimethylphenyl)-2-(5-(4-ethoxyphenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B14909651.png)
![8-Chloro-3,5-dihydrospiro[benzo[b]azepine-4,2'-[1,3]dioxolan]-2(1H)-one](/img/structure/B14909660.png)
